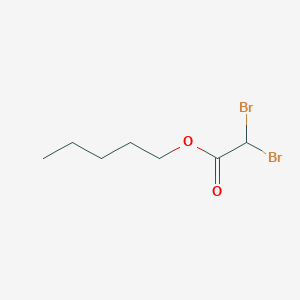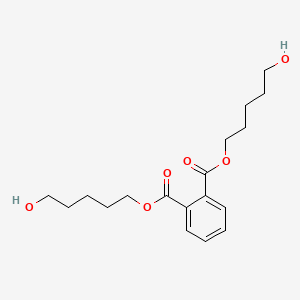
lithium;tert-butyl-dimethyl-oct-1-yn-3-yloxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;tert-butyl-dimethyl-oct-1-yn-3-yloxysilane is an organolithium compound that has garnered interest in the field of organic synthesis This compound is known for its strong nucleophilic properties and its ability to act as a base in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;tert-butyl-dimethyl-oct-1-yn-3-yloxysilane typically involves the reaction of tert-butyl-dimethyl-oct-1-yn-3-yloxysilane with lithium metal. This reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen in the air. The reaction is typically performed in a hydrocarbon solvent such as hexane or pentane to ensure the solubility of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of specialized reactors that can handle the highly reactive nature of lithium and the need for an inert atmosphere. The process is carefully controlled to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;tert-butyl-dimethyl-oct-1-yn-3-yloxysilane undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: It can also participate in reduction reactions, often acting as a reducing agent itself.
Substitution: The compound is known for its ability to undergo nucleophilic substitution reactions, where it can replace other groups in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, and sodium borohydride are often used.
Substitution: Typical conditions involve the use of polar aprotic solvents and temperatures ranging from -78°C to room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of alcohols, ketones, or carboxylic acids, while reduction can yield alkanes or alkenes.
Scientific Research Applications
Lithium;tert-butyl-dimethyl-oct-1-yn-3-yloxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of biochemical pathways and the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which lithium;tert-butyl-dimethyl-oct-1-yn-3-yloxysilane exerts its effects involves its strong nucleophilic properties. The compound can donate electrons to electrophilic centers in other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- n-Butyllithium
- sec-Butyllithium
- tert-Butyllithium
Comparison
Lithium;tert-butyl-dimethyl-oct-1-yn-3-yloxysilane is unique in its structure and reactivity compared to other organolithium compounds. Its tert-butyl and dimethyl groups provide steric hindrance, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in certain synthetic applications where other organolithium compounds may not be as effective.
Properties
CAS No. |
60134-82-9 |
|---|---|
Molecular Formula |
C14H27LiOSi |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
lithium;tert-butyl-dimethyl-oct-1-yn-3-yloxysilane |
InChI |
InChI=1S/C14H27OSi.Li/c1-8-10-11-12-13(9-2)15-16(6,7)14(3,4)5;/h13H,8,10-12H2,1,3-7H3;/q-1;+1 |
InChI Key |
CTVYBLYXRNXKFV-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCCCC(C#[C-])O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
![4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine](/img/structure/B14604141.png)

![n,n,n-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium](/img/structure/B14604146.png)





![4-[(Butylamino)methylidene]-2-chlorocyclohexa-2,5-dien-1-one](/img/structure/B14604166.png)
![1,1'-Diphenyl[1,1'-bi-2-benzofuran]-3,3'(1H,1'H)-dione](/img/structure/B14604174.png)

![3-[Ethyl(propyl)amino]phenol](/img/structure/B14604188.png)
